molecular formula C13H15ClN2O3 B8701198 5-chloro-2-(diethoxymethyl)quinazolin-4(3H)-one

5-chloro-2-(diethoxymethyl)quinazolin-4(3H)-one

Cat. No.: B8701198
M. Wt: 282.72 g/mol
InChI Key: UTKOAKCHZQNLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(diethoxymethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

5-chloro-2-(diethoxymethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H15ClN2O3/c1-3-18-13(19-4-2)11-15-9-7-5-6-8(14)10(9)12(17)16-11/h5-7,13H,3-4H2,1-2H3,(H,15,16,17)

InChI Key

UTKOAKCHZQNLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-chloro anthranilic acid (6 g, 34.97 mmol) in EtOH (60 mL) under nitrogen atmosphere was added 1.5 equivalent of TEA (14 mL, 104.9 mmol). Upon completion of addition, the mixture was heated to 50° C. where it stirred for 30 min. After this time, a methyl 2,2-diethoxyacetimidate (6 g, 41.96 mmol) in ethanol solution was added through syringe and the resulting mixture was heated to reflux where it stirred for 24 h. At the conclusion of this period, the reaction mixture was cooled to RT and the volatiles were evaporated. The resulting residue was diluted with water, extracted with DCM and washed with brine solution. The crude product was purified by column chromatography (25% ethyl acetate in hexane) to provide 5-chloro-2-(diethoxymethyl)quinazolin-4(3H)-one (7 g, 60% yield). LCMS Method W: retention time 1.5 min; [M+1]=283.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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